Enhanced Lipophilicity Driven by the 8-Chloro Substituent
The introduction of the 8-chloro substituent significantly increases the compound's lipophilicity compared to its des-chloro analog, a critical parameter for membrane permeability and target binding. This differentiation is supported by class-level inference, as 8-chloro substitution in coumarin and chromenone scaffolds systematically elevates logP [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.47 (calculated for C20H17ClO4) |
| Comparator Or Baseline | 7-[(4-Methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 324055-70-1): cLogP = 3.98 (calculated for C20H18O4) |
| Quantified Difference | Δ cLogP = +0.49 |
| Conditions | In silico prediction using JChem parameterization; no experimental logP found in primary literature. |
Why This Matters
A higher cLogP suggests improved passive membrane permeability, which is a key selection criterion when designing compounds for intracellular target engagement.
- [1] ChemBase. Molecular Property Data for 8-chloro-7-[(4-methoxyphenyl)methoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one (CBID:188401) and 7-((4-METHOXYBENZYL)OXY)-2,3-DIHYDROCYCLOPENTA(C)CHROMEN-4(1H)-ONE (CBID:188399). View Source
